Cas no 112648-68-7 (U-73122)

U-73122 structure
U-73122 structure
Product Name:U-73122
Numero CAS:112648-68-7
MF:C29H40N2O3
MW:464.639508247375
MDL:MFCD00893825
CID:147961
PubChem ID:104794
Update Time:2025-04-19

U-73122 Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrrole-2,5-dione,1-[6-[[(17b)-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-
    • U 73122
    • U-73122
    • U73122(U-73122)
    • U 73122,1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione
    • U-73122 hydrate
    • 1-[6-[[(17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione
    • U-73312
    • U-73122 hydrate(U73122)
    • 1-(6-((3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione
    • 1-[6-[[3-Methoxyestra-1,3,5(10)-triene-17β-yl]amino]hexyl]-1H-pyrrole-2,5-dione
    • 1-[6-[((17β)-3-methoxyestra-1,3,5[10]-trien-17-yl)amino]hexyl]-1h-pyrrole-2,5-dione
    • 1-[6-[[(17B)-3-METHOXYESTRA-1,3,5(10)-TRIEN-17-YL]AMINO]HEXYL]-1H-PYRROLE-2,5-DIONE
    • 1-[6-((17BETA-3-METHOXYESTRA-1,3,5(10)-TRIEN-17-YL)AMINO)HEXYL]-1H-PYRROLE-2,5-DIONE
    • U-73122 98%
    • U-73122 hydrate
    • U73122
    • C29H40N2O3
    • MolMap_000051
    • HY-13419
    • 1-[6-[((17beta)-3-Methoxyestra-1,3,5[10]-trien-17-yl)amino]hexyl]-1H-pyrrole-2,5-dione
    • s8011
    • 112648-68-7
    • 1-[6-[[(17?)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione
    • Q27089044
    • SR-01000597394
    • BDBM50446424
    • Bio1_000853
    • CHEBI:90690
    • MFCD12910450
    • EX-A677
    • AC-32913
    • DTXSID3036739
    • Bio1_000364
    • SR-01000597394-1
    • HMS3649C14
    • 1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione
    • MFCD00893825
    • CHEMBL1256678
    • 1-(6-((17-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione
    • SCHEMBL676619
    • Bio1_001342
    • 1-(6-{[(1S,3aS,3bR,9bS,11aS)-7-methoxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]amino}hexyl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • HMS3403N03
    • U-73,122
    • 1-[6-((8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-ylamino)-hexyl]-pyrrole-2,5-dione
    • BSPBio_001222
    • 1H-Pyrrole-2,5-dione, 1-(6-(((17beta)-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-
    • AKOS024456502
    • AS-73949
    • GTPL5283
    • 1-(6-{[(17beta)-3-methoxyestra-1(10),2,4-trien-17-yl]amino}hexyl)-1H-pyrrole-2,5-dione
    • 1-(6-(((8R,9S,13S,14S,17S)-3-methoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione
    • SR-01000946598
    • 1-(6-{[(1S,10R,11S,14S,15S)-5-methoxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-trien-14-yl]amino}hexyl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • NCGC00179254-01
    • NCGC00025091-03
    • U-73122 - CAS 112648-68-7
    • SR-01000946598-1
    • U73122?
    • LUFAORPFSVMJIW-ZRJUGLEFSA-N
    • 1-(6-{[(1S,3AS,3BR,9BS,11AS)-7-METHOXY-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-1-YL]AMINO}HEXYL)PYRROLE-2,5-DIONE
    • MDL: MFCD00893825
    • Inchi: 1S/C29H40N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,13-14,19,23-26,30H,3-7,9,11-12,15-18H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1
    • Chiave InChI: LUFAORPFSVMJIW-ZRJUGLEFSA-N
    • Sorrisi: O(C)C1C=CC2=C(C=1)CC[C@@H]1[C@@H]2CC[C@]2(C)[C@H](CC[C@H]21)NCCCCCCN1C(C=CC1=O)=O

Proprietà calcolate

  • Massa esatta: 464.30400
  • Massa monoisotopica: 464.303893
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 9
  • Complessità: 763
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4
  • Superficie polare topologica: 58.6
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Solido quasi bianco
  • Densità: 1.16±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: Not available
  • Punto di ebollizione: 617.1°C at 760 mmHg
  • Punto di infiammabilità: 327 ºC
  • Indice di rifrazione: 1.589
  • Solubilità: Insuluble (9.3E-5 g/L) (25 ºC),
  • Coefficiente di ripartizione dell'acqua: Soluble in DMSO, ethanol, or DMF at approx. 0.5mg/ml. May require heating or overnight mixing. Insoluble in water
  • PSA: 58.64000
  • LogP: 5.32370
  • Pressione di vapore: 0.0±1.8 mmHg at 25°C
  • Solubilità: dissolvere in acqua

U-73122 Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Frasi di rischio:R36/37/38

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